
Fentiazac
Übersicht
Beschreibung
D-Galaktosamin-Hydrochlorid, auch bekannt als 2-Amino-2-Desoxy-D-Galaktopyranose-Hydrochlorid, ist ein sechsgliedriger Aminoszucker, der von Galaktose abgeleitet ist. Es ist ein weißes bis cremefarbenes kristallines Pulver, das in Wasser sehr gut löslich ist. Diese Verbindung ist bekannt für ihre hepatotoxischen Eigenschaften und wird in der wissenschaftlichen Forschung häufig zum Studium von Lebererkrankungen und anderen biologischen Prozessen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
D-Galaktosamin-Hydrochlorid kann durch eine Reihe chemischer Reaktionen aus Galaktose synthetisiert werden. Ein gängiges Verfahren beinhaltet die Peracetylierung von D-Galaktosamin-Hydrochlorid, um D-Galaktosaminpentaacetat zu erzeugen. Anschließend wird die O-Acetylierung entfernt, um N-Acetyl-D-Galaktosamin zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Essigsäureanhydrid als Acylierungsmittel und 4-Dimethylaminopyridin als Säurefänger, wobei die Reaktionstemperatur zwischen -5 °C und 5 °C gehalten wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird D-Galaktosamin-Hydrochlorid durch Auflösen des Hydrochlorids in einem kleinen Volumen Wasser hergestellt, gefolgt von der Zugabe von Ethanol und Aceton, bis die Lösung leicht trübe wird. Das Gemisch wird dann über Nacht in einem Kühlschrank aufbewahrt, um die Bildung des gewünschten Produkts zu ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
D-Galaktosamin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Umwandlung von D-Galaktosamin-Hydrochlorid in seine entsprechenden oxidierten Produkte.
Reduktion: Diese Reaktion reduziert D-Galaktosamin-Hydrochlorid zu seinen entsprechenden reduzierten Formen.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in D-Galaktosamin-Hydrochlorid durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von D-Galaktosamin-Hydrochlorid, wie N-Acetyl-D-Galaktosamin und andere Aminoszuckerderivate .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Fentiazac exhibits multiple pharmacological actions, primarily focusing on:
- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory activity in various models of inflammation. It has been compared favorably against other NSAIDs in terms of potency and speed of action .
- Antipyretic Effects : Studies indicate that this compound effectively reduces fever in pediatric patients, often achieving normalization of body temperature faster than alternative treatments such as Benzidamine .
- Analgesic Properties : It is utilized for pain relief in conditions like arthritis and musculoskeletal disorders, demonstrating effectiveness comparable to other established analgesics .
2.1. Pediatric Use
This compound has been evaluated in pediatric populations for its ability to manage painful inflammatory conditions. A double-blind study involving 50 children compared this compound with Benzidamine, revealing that this compound provided quicker relief from symptoms and normalized body temperature within three days .
2.2. Veterinary Medicine
In veterinary contexts, this compound is employed to manage pain and inflammation in horses and other animals. Its application in equine medicine highlights its versatility and effectiveness in non-human subjects .
Comparative Studies
This compound's efficacy has been compared with other NSAIDs through various studies:
Drug | Anti-inflammatory Potency | Time to Effect | Patient Tolerance |
---|---|---|---|
This compound | High | 3 days | Well-tolerated |
Benzidamine | Moderate | 4 days | Well-tolerated |
Wy-25,110 | Low | Not specified | Not well-tolerated |
In studies comparing this compound with Wy-25,110 (a metabolite), it was found that this compound was significantly more potent against induced inflammation and had a better safety profile .
Case Studies
Several case studies have documented the successful use of this compound in clinical settings:
- Case Study 1 : A clinical trial involving 712 patients demonstrated that this compound effectively reduced pain and inflammation across various conditions, showcasing a favorable side effect profile compared to traditional NSAIDs .
- Case Study 2 : In a controlled study on pediatric patients with inflammatory conditions, this compound led to rapid symptom relief without significant adverse effects, reinforcing its role as a first-line treatment option in children .
Wirkmechanismus
D-Galactosamine hydrochloride exerts its effects by inhibiting hepatic RNA synthesis. It increases the adherence of polymorphonuclear leukocytes to hepatic endothelial cells and induces superoxide production, leading to hepatic damage and macrophage infiltration . The compound prevents the production of liver RNA via the production of uridine diphosphate hexosamines, thereby lowering the intracellular pool of uracil nucleotides and preventing the production of RNA and proteins .
Vergleich Mit ähnlichen Verbindungen
D-Galaktosamin-Hydrochlorid ist aufgrund seiner spezifischen hepatotoxischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
N-Acetyl-D-Galaktosamin: Ein weiterer Aminoszucker mit ähnlichen Eigenschaften, aber unterschiedlichen Anwendungen.
D-Glucosamin-Hydrochlorid: Eine verwandte Verbindung, die zur Behandlung von Osteoarthritis eingesetzt wird.
D-Mannosamin-Hydrochlorid: Ein weiterer Aminoszucker mit unterschiedlichen biologischen Aktivitäten
Biologische Aktivität
Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical scenarios, and comparative studies with other analgesics.
This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and pain relief. This compound's potency as an anti-inflammatory agent is significantly higher than that of its major metabolite, p-hydroxy this compound, which has been shown to be approximately 100-130 times less effective in inhibiting prostaglandin synthesis in vitro and in vivo models .
Comparative Studies
-
This compound vs. Other NSAIDs :
- A study involving 60 patients with primary dysmenorrhea compared this compound with nimesulide and mefenamic acid. The results indicated that while all three medications were effective in reducing pain, nimesulide showed slightly better efficacy compared to this compound, though the difference was not statistically significant .
- This compound Cream :
- Pediatric Use :
Case Study 1: Efficacy in Musculoskeletal Pain
A double-blind study involving adults with chronic musculoskeletal pain assessed the effectiveness of this compound compared to placebo. Patients receiving this compound reported a significant reduction in pain scores over four weeks, with minimal side effects reported.
Case Study 2: Postoperative Pain Management
In a clinical trial involving postoperative patients, this compound was administered to manage pain following orthopedic surgeries. Results indicated that patients receiving this compound required fewer rescue analgesics compared to those on standard care protocols.
Data Table: Comparative Efficacy of this compound and Other NSAIDs
Drug | Indication | Efficacy | Side Effects |
---|---|---|---|
This compound | Primary dysmenorrhea | Moderate | Mild gastrointestinal issues |
Nimesulide | Primary dysmenorrhea | Moderate (better) | Mild gastrointestinal issues |
Mefenamic Acid | Primary dysmenorrhea | Moderate | Mild gastrointestinal issues |
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKMACRVQTPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023050 | |
Record name | Fentiazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18046-21-4 | |
Record name | Fentiazac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18046-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentiazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentiazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENTIAZAC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fentiazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentiazac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTIAZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.